molecular formula C22H19NO4 B12193043 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate

2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate

Cat. No.: B12193043
M. Wt: 361.4 g/mol
InChI Key: LHPXQWNLVJCOEG-RGVLZGJSSA-N
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Description

2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzo-furan ring can be synthesized through the radical bromination of a methyl group followed by a phosphonate reaction . The final step involves the acetylation of the hydroxyl group to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Mechanism of Action

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The benzo-furan ring can interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate is unique due to its combination of indole, benzo-furan, and acetate groups.

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate

InChI

InChI=1S/C22H19NO4/c1-4-23-12-15(16-7-5-6-8-18(16)23)11-20-21(25)17-9-10-19(26-14(3)24)13(2)22(17)27-20/h5-12H,4H2,1-3H3/b20-11+

InChI Key

LHPXQWNLVJCOEG-RGVLZGJSSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C

Origin of Product

United States

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